molecular formula C23H18Br2N2O3 B11098661 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol

2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol

Cat. No.: B11098661
M. Wt: 530.2 g/mol
InChI Key: CASMNWBWJJBEPJ-UHFFFAOYSA-N
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Description

2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a benzoxazole ring, and a benzenediol moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL typically involves multi-step organic reactions. One common method includes the bromination of 2,4-dimethylphenol followed by the formation of the benzoxazole ring through a cyclization reaction with 3,4-dimethylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and dehalogenated derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-nitrophenol
  • 2,4-Dibromo-6-(bromomethyl)phenol
  • 2,4-Dibromo-6-(2,3-dimethylphenylimino)methylphenol

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-({[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-5-METHYL-1,3-BENZENEDIOL stands out due to its unique combination of bromine atoms, benzoxazole ring, and benzenediol moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .

Properties

Molecular Formula

C23H18Br2N2O3

Molecular Weight

530.2 g/mol

IUPAC Name

2,4-dibromo-6-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-5-methylbenzene-1,3-diol

InChI

InChI=1S/C23H18Br2N2O3/c1-11-4-5-14(8-12(11)2)23-27-17-9-15(6-7-18(17)30-23)26-10-16-13(3)19(24)22(29)20(25)21(16)28/h4-10,28-29H,1-3H3

InChI Key

CASMNWBWJJBEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=C(C(=C4O)Br)O)Br)C)C

Origin of Product

United States

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